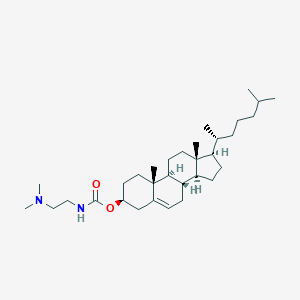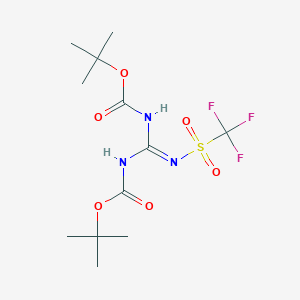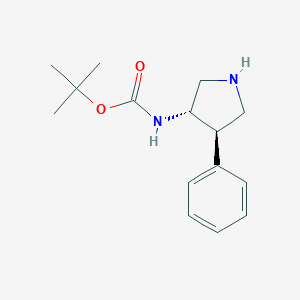
DC-Chol
Übersicht
Beschreibung
DC-Chol is a cationic cholesterol derivative . It has been used as a component of lipoplexes with DOPE for transfection of mRNA into A549 cells without affecting cell viability .
Synthesis Analysis
DC-Chol is used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice . It has been used in conjunction with DOPE to produce powerful liposomes .
Molecular Structure Analysis
The chemical formula of DC-Chol is C32H57ClN2O2 . It is a cationic cholesterol derivative that has proven its value in transfection experiments .
Chemical Reactions Analysis
Cationic lipids like DC-Chol can destabilize lipid bilayers by promoting the formation of nonbilayer lipid structures . This property is utilized in the field of transfection .
Physical And Chemical Properties Analysis
DC-Chol is a cationic cholesterol derivative . It is used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice .
Wissenschaftliche Forschungsanwendungen
Gene Delivery
DC-Chol, when combined with dioleoylphosphatidylethanolamine (DOPE), forms cationic liposomes that have been shown to have applications in gene delivery . These liposomes can deliver DNA to the nuclei of cells, making them useful in gene therapy .
Ovarian Cancer Therapy
DC-Chol/DOPE liposomes have been used to deliver DNA to the nuclei of ovarian cancer SK-OV-3 cells . The inclusion of polyethylene glycol (PEG) and different molar ratios of DC-Chol/DOPE can influence the size, zeta potential, cytotoxicity, and DNA delivery of these liposomes . This demonstrates the potential of PEGylated DC-Chol/DOPE liposomes as systemic delivery carriers for DNA-mediated ovarian cancer therapy .
mRNA Transfection
DOTAP/chol cationic lipid nanoparticles, which include DC-Chol, have been used for mRNA transfection . The effect of the molar ratio of DOTAP/chol, PEGylation, and lipid to mRNA ratio on mRNA transfection has been studied . These nanoparticles have been shown to be stable for 60 days at 4 °C storage without showing reduction in transfection efficacy .
pDNA Transfection
DOTAP/chol lipid nanoparticles have also been used for pDNA transfection . This demonstrates the ability of these nanoparticles to transport the cargo into the cell nucleus .
Oligonucleotide Transfection
In addition to mRNA and pDNA transfection, DOTAP/chol lipid nanoparticles have been used for oligonucleotide transfection . This further demonstrates the versatility of these nanoparticles in delivering various types of nucleic acids .
Drug Delivery
DC-Chol has been shown to have potential as a nanocarrier for drug therapies . It can be combined with DOPE to produce powerful liposomes, which can enhance the efficacy and improve the biocompatibility of the encapsulated drugs .
These are just a few of the many applications of DC-Chol in scientific research. The versatility of DC-Chol in delivering various types of nucleic acids and drugs makes it a promising tool in the field of biotherapeutics .
Safety And Hazards
Zukünftige Richtungen
DC-Chol has been widely used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice . It has been suggested that DC-Chol/DOPE cationic liposomes provide an efficient vehicle for the delivery of plasmids into SKnSH and primary neuronal cells compared to DOTAP/DOPE liposomes . In the future, DC-Chol/DOPE liposomes may provide a good non-viral candidate for transfecting primary rat neuronal cells .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOWBSBBDRPDW-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929700 | |
| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DC-Chol | |
CAS RN |
137056-72-5 | |
| Record name | 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesteryl N-(2-dimethylaminoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
